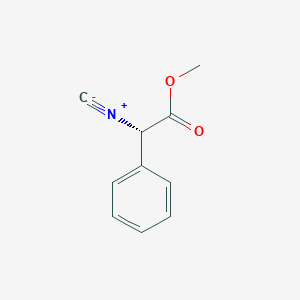
6-Chloro-2,4-dibromo-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,4-dibromo-3-fluoroaniline is an aromatic amine with the molecular formula C6H3Br2ClFN . This compound is characterized by the presence of chloro, bromo, and fluoro substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dibromo-3-fluoroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Halogenation: The nitroaniline undergoes halogenation using bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: Finally, the fluorine atom is introduced using a fluorinating agent such as or .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous flow reactors: to maintain precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2,4-dibromo-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (chloro, bromo, fluoro) can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, and ammonia under basic conditions.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted anilines, thiols, and ethers.
Oxidation: Formation of nitrosoaniline and nitroaniline.
Reduction: Formation of aniline derivatives.
Applications De Recherche Scientifique
6-Chloro-2,4-dibromo-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,4-dibromo-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-fluoroaniline
- 3-Chloro-2,6-dibromoaniline
- 4-Chloro-2,6-dibromoaniline
Comparison: 6-Chloro-2,4-dibromo-3-fluoroaniline is unique due to the specific arrangement of chloro, bromo, and fluoro substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits:
- Higher reactivity in nucleophilic substitution reactions.
- Enhanced binding affinity in biological systems due to the presence of multiple halogen atoms.
- Distinct spectroscopic properties useful in analytical applications.
This detailed overview highlights the significance of this compound in various fields and its unique chemical characteristics
Propriétés
IUPAC Name |
2,4-dibromo-6-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBMGBSBYNNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

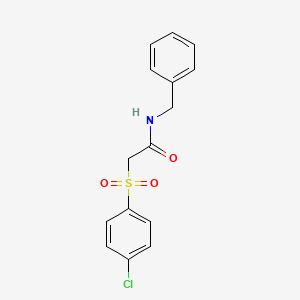
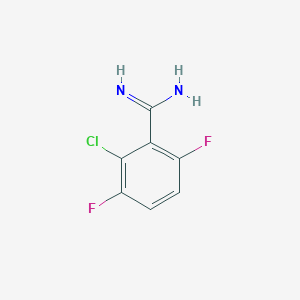
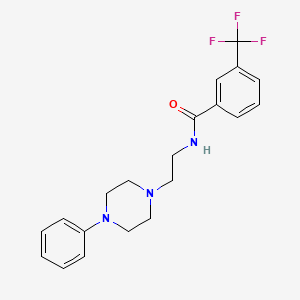
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)


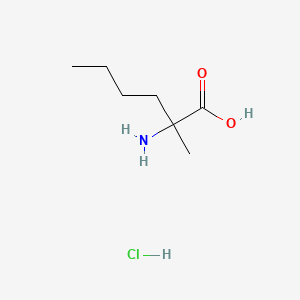
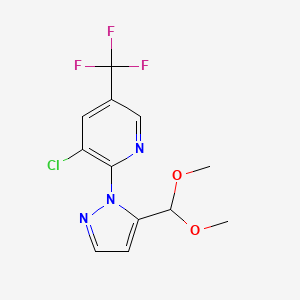
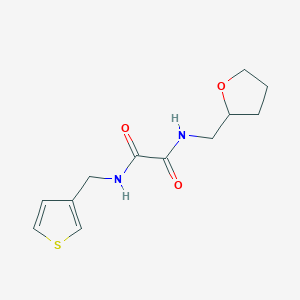
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
